1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)- is a complex organic compound with the molecular formula C14H11FN2O2S. It is known for its significant role in various chemical and biological research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)- typically involves multiple steps.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, which can lead to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in research settings where precise modifications and interactions are required .
Properties
Molecular Formula |
C26H37FN2O2SSn |
---|---|
Molecular Weight |
579.4 g/mol |
IUPAC Name |
tributyl-[5-fluoro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]stannane |
InChI |
InChI=1S/C14H10FN2O2S.3C4H9.Sn/c1-10-2-4-13(5-3-10)20(18,19)17-7-6-11-8-12(15)9-16-14(11)17;3*1-3-4-2;/h2-6,8-9H,1H3;3*1,3-4H2,2H3; |
InChI Key |
FORQEQDVCXBXQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=CC(=CN=C2N1S(=O)(=O)C3=CC=C(C=C3)C)F |
Origin of Product |
United States |
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